![molecular formula C24H20BrN5O2S B11655398 (6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)
(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6Z)-6-({1-[2-(4-ブロモフェノキシ)エチル]-1H-インドール-3-イル}メチリデン)-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン は、さまざまな科学研究分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、インドール部分、チアジアゾロ[3,2-a]ピリミジノンコア、およびブロモフェノキシエチル基を含む独自の構造を特徴としており、化学者と生物学者双方にとって興味深い対象となっています。
準備方法
合成経路と反応条件
(6Z)-6-({1-[2-(4-ブロモフェノキシ)エチル]-1H-インドール-3-イル}メチリデン)-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の合成は、通常、複数段階の有機反応を伴います。プロセスは、インドール誘導体の調製から始まり、続いてブロモフェノキシエチル基の導入が行われます。最後のステップでは、強塩基や高温などの特定の反応条件下で、チアジアゾロ[3,2-a]ピリミジノンコアが形成されます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策を用いて、一貫性とスケーラビリティを確保することが含まれます。
化学反応の分析
反応の種類
(6Z)-6-({1-[2-(4-ブロモフェノキシ)エチル]-1H-インドール-3-イル}メチリデン)-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して還元できます。
置換: ブロモフェノキシエチル基は、求核置換反応に関与できます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には次のものがあります。
酸化剤: 過マンガン酸カリウム、三酸化クロム
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム
求核剤: ナトリウムメトキシド、tert-ブトキシドカリウム
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸誘導体を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
(6Z)-6-({1-[2-(4-ブロモフェノキシ)エチル]-1H-インドール-3-イル}メチリデン)-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは治療薬としての可能性について調査されています。
医学: 抗癌剤、抗炎症剤、抗菌剤としての可能性が探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
(6Z)-6-({1-[2-(4-ブロモフェノキシ)エチル]-1H-インドール-3-イル}メチリデン)-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の作用機序には、特定の分子標的および経路との相互作用が関与します。この化合物は、酵素や受容体に結合し、その活性を調節し、下流の作用を誘発する可能性があります。たとえば、代謝経路の主要な酵素を阻害することで、特定の代謝物の蓄積または枯渇につながる可能性があります。
類似化合物の比較
類似化合物
アセト酢酸エチル: エステル官能基が類似したより単純な化合物です。
4-ブロモフェネチルアルコール: ブロモフェノキシエチル部分を共有していますが、インドールやチアジアゾロ[3,2-a]ピリミジノン構造がありません。
独自性
(6Z)-6-({1-[2-(4-ブロモフェノキシ)エチル]-1H-インドール-3-イル}メチリデン)-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、複数の官能基と複素環を組み合わせた複雑な構造を持つため、独自性があります。この複雑さにより、多様な化学反応性と潜在的な生物活性が可能になり、より単純な類似体とは異なるものです。
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for medical purposes.
Uniqueness
What sets (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of an indole moiety and a thiadiazolo-pyrimidinone ring system. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C24H20BrN5O2S |
|---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
(6Z)-6-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H20BrN5O2S/c1-2-21-28-30-22(26)19(23(31)27-24(30)33-21)13-15-14-29(20-6-4-3-5-18(15)20)11-12-32-17-9-7-16(25)8-10-17/h3-10,13-14,26H,2,11-12H2,1H3/b19-13-,26-22? |
InChIキー |
IPBUBVLOOGINCQ-VZKFJVGXSA-N |
異性体SMILES |
CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)/C(=O)N=C2S1 |
正規SMILES |
CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B11655322.png)
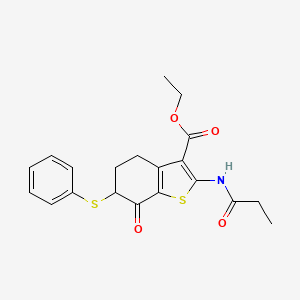
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655336.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11655340.png)
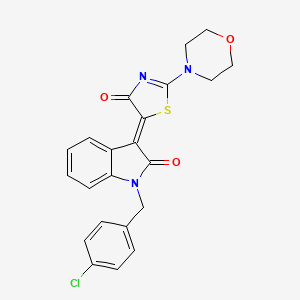
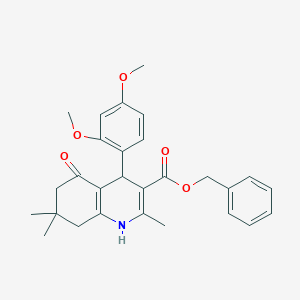
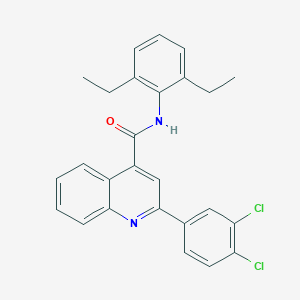
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
![Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655381.png)
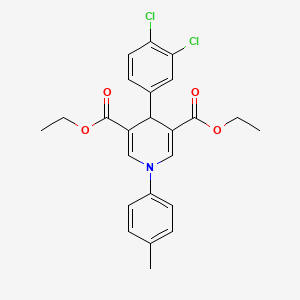
![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11655390.png)
![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11655407.png)
